molecular formula C14H15N3O4S2 B2703201 2-[4-(dimethylsulfamoyl)benzamido]thiophene-3-carboxamide CAS No. 864940-66-9

2-[4-(dimethylsulfamoyl)benzamido]thiophene-3-carboxamide

Cat. No.: B2703201
CAS No.: 864940-66-9
M. Wt: 353.41
InChI Key: BUDRYZLPDOBIFZ-UHFFFAOYSA-N
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Description

2-[4-(dimethylsulfamoyl)benzamido]thiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

The synthesis of 2-[4-(dimethylsulfamoyl)benzamido]thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with benzamido and dimethylsulfamoyl groups. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[4-(dimethylsulfamoyl)benzamido]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(dimethylsulfamoyl)benzamido]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(dimethylsulfamoyl)benzamido]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

2-[4-(dimethylsulfamoyl)benzamido]thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S2/c1-17(2)23(20,21)10-5-3-9(4-6-10)13(19)16-14-11(12(15)18)7-8-22-14/h3-8H,1-2H3,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDRYZLPDOBIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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